Clopidogrel
Clopidogrel
Clopidogrel is a thienopyridine, with antiplatelet activity. Clopidogrel targets, irreversibly binds to and alters the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor, inhibiting ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, and inhibiting fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time.
Clopidogrel, also known as plavix or iscover, belongs to the class of organic compounds known as alpha amino acid esters. These are ester derivatives of alpha amino acids. Clopidogrel is a drug which is used for the reduction of atherosclerotic events (myocardial infarction, stroke, and vascular death) in patients with atherosclerosis documented by recent stroke, recent myocardial infarction, or established peripheral arterial disease. Clopidogrel is considered to be a practically insoluble (in water) and relatively neutral molecule. Clopidogrel has been found in human liver tissue. Within the cell, clopidogrel is primarily located in the membrane (predicted from logP). Clopidogrel participates in a number of enzymatic reactions. In particular, Clopidogrel can be converted into 2-oxoclopidogrel through the action of the enzymes cytochrome P450 1A2, cytochrome P450 2B6, and cytochrome P450 2C19. In addition, Clopidogrel can be converted into clopidogrel through its interaction with the enzyme multidrug resistance protein 1. In humans, clopidogrel is involved in the clopidogrel action pathway and the clopidogrel metabolism pathway.
Clopidogrel is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients known to have atherosclerosis. Clopidogrel has been linked to rare instances of idiosyncratic, clinically apparent acute liver injury.
Clopidogrel, also known as plavix or iscover, belongs to the class of organic compounds known as alpha amino acid esters. These are ester derivatives of alpha amino acids. Clopidogrel is a drug which is used for the reduction of atherosclerotic events (myocardial infarction, stroke, and vascular death) in patients with atherosclerosis documented by recent stroke, recent myocardial infarction, or established peripheral arterial disease. Clopidogrel is considered to be a practically insoluble (in water) and relatively neutral molecule. Clopidogrel has been found in human liver tissue. Within the cell, clopidogrel is primarily located in the membrane (predicted from logP). Clopidogrel participates in a number of enzymatic reactions. In particular, Clopidogrel can be converted into 2-oxoclopidogrel through the action of the enzymes cytochrome P450 1A2, cytochrome P450 2B6, and cytochrome P450 2C19. In addition, Clopidogrel can be converted into clopidogrel through its interaction with the enzyme multidrug resistance protein 1. In humans, clopidogrel is involved in the clopidogrel action pathway and the clopidogrel metabolism pathway.
Clopidogrel is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients known to have atherosclerosis. Clopidogrel has been linked to rare instances of idiosyncratic, clinically apparent acute liver injury.
Brand Name:
Vulcanchem
CAS No.:
113665-84-2
VCID:
VC0001841
InChI:
InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1
SMILES:
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3
Molecular Formula:
C16H16ClNO2S
Molecular Weight:
321.8 g/mol
Clopidogrel
CAS No.: 113665-84-2
Inhibitors
VCID: VC0001841
Molecular Formula: C16H16ClNO2S
Molecular Weight: 321.8 g/mol
CAS No. | 113665-84-2 |
---|---|
Product Name | Clopidogrel |
Molecular Formula | C16H16ClNO2S |
Molecular Weight | 321.8 g/mol |
IUPAC Name | methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
Standard InChI | InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1 |
Standard InChIKey | GKTWGGQPFAXNFI-HNNXBMFYSA-N |
Isomeric SMILES | COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
SMILES | COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
Canonical SMILES | COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
Colorform | Colorless oil |
Melting Point | 158 °C |
Physical Description | Solid |
Description | Clopidogrel is a thienopyridine, with antiplatelet activity. Clopidogrel targets, irreversibly binds to and alters the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor, inhibiting ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, and inhibiting fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time. Clopidogrel, also known as plavix or iscover, belongs to the class of organic compounds known as alpha amino acid esters. These are ester derivatives of alpha amino acids. Clopidogrel is a drug which is used for the reduction of atherosclerotic events (myocardial infarction, stroke, and vascular death) in patients with atherosclerosis documented by recent stroke, recent myocardial infarction, or established peripheral arterial disease. Clopidogrel is considered to be a practically insoluble (in water) and relatively neutral molecule. Clopidogrel has been found in human liver tissue. Within the cell, clopidogrel is primarily located in the membrane (predicted from logP). Clopidogrel participates in a number of enzymatic reactions. In particular, Clopidogrel can be converted into 2-oxoclopidogrel through the action of the enzymes cytochrome P450 1A2, cytochrome P450 2B6, and cytochrome P450 2C19. In addition, Clopidogrel can be converted into clopidogrel through its interaction with the enzyme multidrug resistance protein 1. In humans, clopidogrel is involved in the clopidogrel action pathway and the clopidogrel metabolism pathway. Clopidogrel is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients known to have atherosclerosis. Clopidogrel has been linked to rare instances of idiosyncratic, clinically apparent acute liver injury. |
Solubility | In water, 51 mg/L at 25 °C (est) 15.1 [ug/mL] |
Synonyms | clopidogrel clopidogrel besilate clopidogrel besylate clopidogrel bisulfate clopidogrel hydrochloride Clopidogrel Mepha clopidogrel napadisilate clopidogrel Sandoz clopidogrel, (+)(S)-isomer clopidogrel-Mepha Iscover PCR 4099 PCR-4099 Plavix SC 25989C SC 25990C SR 25989 |
Vapor Pressure | 2.9X10-7 mm Hg at 25 °C (est) |
Reference | 1: Ford NF. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway. J Clin Pharmacol. 2016 Dec;56(12):1474-1483. doi: 10.1002/jcph.769. Epub 2016 Jun 22. Review. PubMed PMID: 27196064. 2: Jiang XL, Samant S, Lesko LJ, Schmidt S. Clinical pharmacokinetics and pharmacodynamics of clopidogrel. Clin Pharmacokinet. 2015 Feb;54(2):147-66. doi: 10.1007/s40262-014-0230-6. Review. PubMed PMID: 25559342. 3: Cialdella P, Gustapane M, Camaioni C, Biasucci LM. What/'s new about clopidogrel. Minerva Cardioangiol. 2013 Dec;61(6):683-9. Review. PubMed PMID: 24253460. 4: Swiger KJ, Yousuf O, Bliden KP, Tantry US, Gurbel PA. Cigarette smoking and clopidogrel interaction. Curr Cardiol Rep. 2013 May;15(5):361. doi: 10.1007/s11886-013-0361-7. Review. PubMed PMID: 23591705. 5: Feely MA, Mabry TM, Lohse CM, Sems SA, Mauck KF. Safety of clopidogrel in hip fracture surgery. Mayo Clin Proc. 2013 Feb;88(2):149-56. doi: 10.1016/j.mayocp.2012.11.007. PubMed PMID: 23374618; PubMed Central PMCID: PMC3837691. |
PubChem Compound | 60606 |
Last Modified | Nov 11 2021 |
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